The molecular structure of 1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine consists of a central piperazine ring substituted at the 1- and 4-positions. The 1-position is substituted with a 4-methoxyphenyl group, while the 4-position is substituted with a 3,4,5-trimethoxybenzyl group. The piperazine ring adopts a chair conformation in its most stable form. [, , , , ]
Research suggests that 1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine might exert its anti-ulcer effects by stimulating duodenal bicarbonate secretion. [] This mechanism differs from that of cimetidine, a known H2 receptor antagonist, which prevents ulcers by inhibiting gastric acid secretion. [] Further research is needed to fully elucidate the mechanism of action and the role of sigma receptor affinity.
Scientific research on 1-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)piperazine primarily focuses on its potential therapeutic applications, specifically its anti-ulcer properties. [, ] Studies demonstrate its ability to prevent cysteamine-induced duodenal ulcers in rats. [] Research also highlights its potential as a selective sigma receptor ligand. [] Further studies are necessary to determine its efficacy and safety in humans.
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7